Ethyl 3-(hydroxymethyl)-4-isoxazolecarboxylate
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Overview
Description
Ethyl 3-(hydroxymethyl)-4-isoxazolecarboxylate is a chemical compound belonging to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a hydroxymethyl group at the 3-position and a carboxylate ester group at the 4-position of the isoxazole ring
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl acetoacetate and hydroxylamine hydrochloride.
Reaction Steps: The process involves the formation of an isoxazole ring through a cyclization reaction. The hydroxylamine hydrochloride reacts with ethyl acetoacetate to form an intermediate, which undergoes cyclization to produce the isoxazole ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated systems are often employed to enhance efficiency and reduce production costs.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the carboxylate ester group into a hydroxyl group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound, such as carboxylic acids and ketones.
Reduction Products: Hydroxylated derivatives, including alcohols.
Substitution Products: Substituted isoxazoles with different functional groups.
Scientific Research Applications
Ethyl 3-(hydroxymethyl)-4-isoxazolecarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-(hydroxymethyl)-4-isoxazolecarboxylate exerts its effects involves interactions with specific molecular targets and pathways. The hydroxymethyl group and the isoxazole ring play crucial roles in these interactions, influencing the biological activity of the compound. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Ethyl 3-(hydroxymethyl)-4-isoxazolecarboxylate is compared with other similar compounds to highlight its uniqueness:
3-Ethyl-3-hydroxymethyl oxetane: Similar in structure but lacks the isoxazole ring, resulting in different chemical properties and applications.
Ethyl 3-(hydroxymethyl)-1,2,4-oxadiazole-5-carboxylate: Contains a different heterocyclic ring, leading to distinct reactivity and biological activity.
Properties
Molecular Formula |
C7H9NO4 |
---|---|
Molecular Weight |
171.15 g/mol |
IUPAC Name |
ethyl 3-(hydroxymethyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C7H9NO4/c1-2-11-7(10)5-4-12-8-6(5)3-9/h4,9H,2-3H2,1H3 |
InChI Key |
XTVSQFFJTJCLBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CON=C1CO |
Origin of Product |
United States |
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